N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline with ethylenediamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques ensures the consistent quality and yield of the final product. Additionally, process optimization and quality control measures are implemented to meet regulatory standards and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .
Scientific Research Applications
N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and chemosensor for detecting specific ions and molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
Uniqueness
N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17BrN2O4S |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[2-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17BrN2O4S/c1-13-5-7-14(8-6-13)29(27,28)23-11-12-24-20(25)16-4-2-3-15-18(22)10-9-17(19(15)16)21(24)26/h2-10,23H,11-12H2,1H3 |
InChI Key |
ZTWPXXRHXQKYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
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